molecular formula C6H9N3S2 B8799688 Thiourea, N-ethyl-N'-2-thiazolyl- CAS No. 51074-16-9

Thiourea, N-ethyl-N'-2-thiazolyl-

Cat. No.: B8799688
CAS No.: 51074-16-9
M. Wt: 187.3 g/mol
InChI Key: CIJNGDQLWLMWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N’-(2-thiazolyl) thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including agriculture, medicine, and industry. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This unique structure contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N’-(2-thiazolyl) thiourea can be synthesized through the reaction of 2-aminothiazole with ethyl isothiocyanate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for N-ethyl-N’-(2-thiazolyl) thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(2-thiazolyl) thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution may involve reagents like halogens, while nucleophilic substitution can involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-N’-(2-thiazolyl) thiourea involves its interaction with various molecular targets. The thiazole ring and thiourea group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial or herbicidal effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-(2-thiazolyl) thiourea
  • N-phenyl-N’-(2-thiazolyl) thiourea
  • N-ethyl-N’-(2-furfuryl) thiourea

Uniqueness

N-ethyl-N’-(2-thiazolyl) thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit different levels of activity and selectivity in various applications .

Properties

CAS No.

51074-16-9

Molecular Formula

C6H9N3S2

Molecular Weight

187.3 g/mol

IUPAC Name

1-ethyl-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C6H9N3S2/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10)

InChI Key

CIJNGDQLWLMWCC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl isothiocyanate (1.74 g, 20 mmol) and 2-aminothiazole (2.0 g, 20 mmol) in N,N-dimethylformamide (50 mL) was heated at 100° C. for 23 h. The reaction was cooled to room temperature, poured into ethyl acetate, washed with water, 1N aqueous HCl, water, saturated sodium bicarbonate, and brine. The organic layer was concentrated and the residue recrystallized twice from ethyl acetate to provide 0.48 g (13%) of the title product:
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
13%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.